molecular formula C4HClO2 B6250132 3-chlorocyclobut-3-ene-1,2-dione CAS No. 128628-13-7

3-chlorocyclobut-3-ene-1,2-dione

Cat. No.: B6250132
CAS No.: 128628-13-7
M. Wt: 116.50 g/mol
InChI Key: DNJNUCYAVRRVMW-UHFFFAOYSA-N
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Description

3-chlorocyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C₄HClO₂. It is a derivative of cyclobutene-1,2-dione, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorocyclobut-3-ene-1,2-dione typically involves the chlorination of cyclobutene-1,2-dione. One common method is the reaction of cyclobutene-1,2-dione with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:

Cyclobutene-1,2-dione+SOCl2This compound+SO2+HCl\text{Cyclobutene-1,2-dione} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Cyclobutene-1,2-dione+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chlorocyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions.

    Cycloaddition Reactions: It can undergo cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, can react with the chlorine atom.

    Catalysts: Lewis acids or bases can facilitate certain reactions.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Major Products

The major products formed depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted cyclobutene-dione derivative.

Scientific Research Applications

3-chlorocyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Derivatives of this compound are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chlorocyclobut-3-ene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the cyclobutene ring are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene-1,2-dione: The parent compound without the chlorine atom.

    3,4-Dichlorocyclobut-3-ene-1,2-dione: A derivative with two chlorine atoms.

    Cyclobutene-1,2-dione derivatives: Various derivatives with different substituents.

Uniqueness

3-chlorocyclobut-3-ene-1,2-dione is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it a valuable compound for studying the effects of halogen substitution in organic molecules.

Properties

IUPAC Name

3-chlorocyclobut-3-ene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClO2/c5-2-1-3(6)4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJNUCYAVRRVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447930
Record name 3-Cyclobutene-1,2-dione, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128628-13-7
Record name 3-Cyclobutene-1,2-dione, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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